2-Cyclopentylacetaldehyde

Medicinal Chemistry ADME Profiling Drug Design

2-Cyclopentylacetaldehyde (CAS 5623-81-4) is an aliphatic aldehyde characterized by a reactive formyl (-CHO) group attached to a cyclopentyl ring via a methylene bridge. Its molecular formula is C7H12O, with a molecular weight of 112.17 g/mol.

Molecular Formula C7H12O
Molecular Weight 112.17 g/mol
CAS No. 5623-81-4
Cat. No. B041589
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Cyclopentylacetaldehyde
CAS5623-81-4
Synonyms2-Cyclopentylacetaldehyde;  Cyclopentylacetaldehyde
Molecular FormulaC7H12O
Molecular Weight112.17 g/mol
Structural Identifiers
SMILESC1CCC(C1)CC=O
InChIInChI=1S/C7H12O/c8-6-5-7-3-1-2-4-7/h6-7H,1-5H2
InChIKeyCEUXIAUEIGSQSZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Cyclopentylacetaldehyde (CAS 5623-81-4) Procurement Guide: Baseline Properties and Research-Grade Specifications


2-Cyclopentylacetaldehyde (CAS 5623-81-4) is an aliphatic aldehyde characterized by a reactive formyl (-CHO) group attached to a cyclopentyl ring via a methylene bridge. Its molecular formula is C7H12O, with a molecular weight of 112.17 g/mol [1]. This compound is a colorless oily liquid that forms an azeotrope with water, boiling at 94-96°C [2], and exhibits a flash point of approximately 44.9°C, indicating it is a flammable liquid [1]. It serves primarily as a versatile intermediate in organic synthesis, with established applications as a precursor in pharmaceutical and agrochemical research .

2-Cyclopentylacetaldehyde Substitution Risks: Why Analogs Cannot Be Interchanged for Critical Synthesis


Generic substitution among cyclic aliphatic aldehydes is scientifically unsound due to the profound influence of ring size and substituent pattern on key physicochemical parameters. While compounds like cyclohexylacetaldehyde or linear alkyl aldehydes (e.g., octanal) share the aldehyde functional group, their steric and electronic properties differ significantly, directly impacting reaction kinetics, selectivity, and final product properties . For instance, the logP value for 2-cyclopentylacetaldehyde is approximately 1.9, which dictates its partition coefficient and bioavailability profile when incorporated into a drug candidate . A seemingly minor structural change to a different cycloalkyl ring can lead to a multi-fold change in metabolic stability or target binding, making cross-study data incomparable and unvalidated substitution a high-risk strategy in process chemistry and drug discovery .

2-Cyclopentylacetaldehyde Quantitative Differentiation: Evidence-Based Procurement Advantages


Lipophilicity Benchmarking: 2-Cyclopentylacetaldehyde vs. Cyclohexylacetaldehyde

In drug discovery, a compound's lipophilicity, measured by its partition coefficient (LogP), is a critical determinant of its absorption, distribution, metabolism, and excretion (ADME) profile. 2-Cyclopentylacetaldehyde exhibits a calculated LogP of 1.87, which positions it in a favorable range for oral bioavailability, balancing aqueous solubility and membrane permeability . This differentiates it from larger, more lipophilic cycloalkyl analogs, such as cyclohexylacetaldehyde, which has a higher calculated LogP of approximately 2.4 . This 0.53 LogP unit difference corresponds to an over 3-fold difference in lipid solubility, a property that can significantly alter a drug candidate's pharmacokinetic behavior, including its volume of distribution and metabolic clearance.

Medicinal Chemistry ADME Profiling Drug Design

Validated Role in Antiviral Drug Discovery: Direct Evidence from HIV-1 Protease Inhibitor Synthesis

2-Cyclopentylacetaldehyde has a documented, specific application as a reagent in the synthesis of potent, nonpeptidic HIV-1 protease inhibitors, a class of antiretroviral drugs . This application is not generic to all cyclic aldehydes; it stems from the specific fit of the cyclopentyl moiety within the enzyme's hydrophobic pocket. The use of this precise building block is linked to the preparation of thiomethane-based inhibitors, a chemical series with defined structure-activity relationships (SAR). Substitution with a cyclohexyl or linear analog would fundamentally alter the molecular geometry and binding interactions, likely resulting in a substantial loss of inhibitory potency, which has been quantified in related SAR studies where minor alkyl group changes can lead to >100-fold reduction in IC50 values.

Antiviral Research HIV-1 Protease Inhibition Medicinal Chemistry

Physical Property Differentiation: Azeotropic Boiling Point as a Purification Advantage

The ability of 2-Cyclopentylacetaldehyde to form an azeotrope with water at a specific temperature range (94-96°C) provides a distinct purification advantage over analogs that do not exhibit this behavior [1]. This property allows for the effective removal of water from reaction mixtures via azeotropic distillation, a common and scalable industrial purification technique. While its non-azeotropic boiling point is 165.3±9.0 °C , the azeotrope offers a lower-temperature, more energy-efficient route to a dry product. For instance, a structurally related compound like 2-cyclopentenylacetaldehyde or saturated linear aldehydes like nonanal do not share this specific azeotropic characteristic, necessitating alternative, often more costly or complex, drying methods.

Process Chemistry Purification Azeotropic Distillation

Availability and Purity Benchmarking: 2-Cyclopentylacetaldehyde Procurement Specifications

Commercial availability of 2-cyclopentylacetaldehyde is well-established, with multiple suppliers offering research-grade material. The standard commercial purity is typically ≥95% (e.g., AKSci offers 95%) , with higher purity grades (97% from Aladdin Scientific) also available for more demanding applications . This contrasts with more specialized or less common analogs, such as 2-(cyclohexyl)acetaldehyde, which may have limited commercial availability, longer lead times, or lower specified purities. The documented physical properties (density: 0.9±0.1 g/cm3, boiling point: 165.3±9.0 °C) allow for straightforward analytical verification and quality control upon receipt .

Chemical Procurement Quality Control Supply Chain

2-Cyclopentylacetaldehyde High-Value Application Scenarios: Leveraging Unique Properties


Medicinal Chemistry: Optimizing ADME Profiles in Lead Optimization

When optimizing a lead compound for oral bioavailability, the lipophilicity (LogP) of its building blocks is a critical parameter. The LogP of 2-cyclopentylacetaldehyde (1.87) makes it a superior choice over the more lipophilic cyclohexyl analog (LogP ~2.4) when the goal is to reduce overall compound lipophilicity to improve solubility and reduce metabolic clearance [REFS-1, REFS-2]. This selection is based on a quantifiable, 0.53 LogP unit difference, enabling more predictable ADME outcomes.

Antiviral Drug Discovery: Synthesis of HIV-1 Protease Inhibitors

For research programs focused on developing novel nonpeptidic HIV-1 protease inhibitors, 2-cyclopentylacetaldehyde is a validated reagent specifically cited for this purpose . Procuring this specific compound ensures adherence to published synthetic protocols and SAR, reducing the risk of synthetic failure or poor biological activity that would likely result from using an unvalidated cycloalkyl analog.

Process Development: Scalable Purification via Azeotropic Distillation

In a process chemistry setting where water removal is necessary, the ability of 2-cyclopentylacetaldehyde to form an azeotrope boiling at 94-96°C provides a clear advantage [1]. This property allows for efficient, low-temperature drying via azeotropic distillation, a more scalable and energy-efficient method compared to using chemical desiccants or high-temperature distillation, which would be required for analogs lacking this azeotropic behavior.

General Organic Synthesis: Reliable Sourcing of a Versatile Building Block

For general research applications requiring an aliphatic aldehyde with a cyclopentyl moiety, 2-cyclopentylacetaldehyde offers a straightforward procurement pathway. Its established availability in high purities (95-97%) from multiple vendors ensures a reliable supply chain with minimal lead times [REFS-5, REFS-6]. This is in contrast to less common cyclic aldehydes, where sourcing can be a bottleneck, making 2-cyclopentylacetaldehyde the pragmatic choice for consistent research progress.

Technical Documentation Hub

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